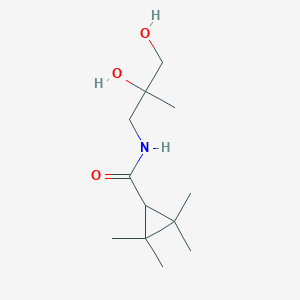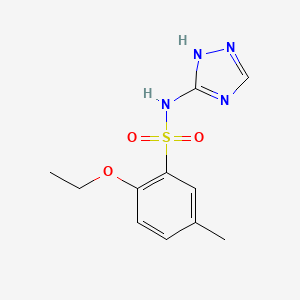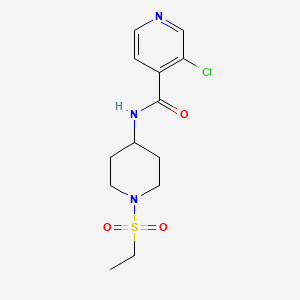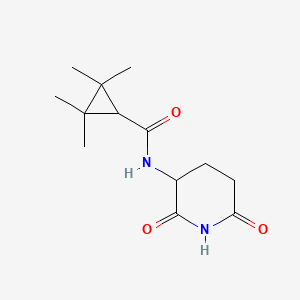
N-(2,3-dihydroxy-2-methylpropyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydroxy-2-methylpropyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide, commonly known as DTMC, is a synthetic compound that has been increasingly studied for its potential applications in scientific research. DTMC is a cyclopropane-based compound with a unique chemical structure that makes it a promising candidate for various research fields.
Wirkmechanismus
DTMC exerts its effects by binding to the active site of certain enzymes, thereby modulating their activity. DTMC has been shown to inhibit the activity of phosphodiesterases, which are enzymes that hydrolyze cyclic nucleotides, such as cyclic AMP and cyclic GMP. By inhibiting phosphodiesterases, DTMC can increase the levels of cyclic nucleotides, which can then activate various signaling pathways in cells.
Biochemical and Physiological Effects:
DTMC has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. DTMC has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which play a crucial role in the pathogenesis of various inflammatory diseases. DTMC has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DTMC in lab experiments is its unique chemical structure, which allows it to modulate the activity of certain enzymes in a specific and selective manner. DTMC also has a relatively low toxicity profile, making it a safe candidate for various in vitro and in vivo experiments. However, one of the main limitations of using DTMC is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of DTMC. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties, and to determine its potential use in the treatment of various inflammatory and neoplastic diseases. Another potential direction is to investigate its potential use as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to optimize the synthesis and formulation of DTMC for use in various experimental settings.
Synthesemethoden
DTMC can be synthesized through a multi-step process that involves the reaction of 2-methyl-3-buten-2-ol with methylmagnesium bromide, followed by a reaction with cyclopropanecarbonyl chloride. The resulting product is then treated with hydroxylamine to form the final product, DTMC.
Wissenschaftliche Forschungsanwendungen
DTMC has been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and medicinal chemistry. DTMC has been shown to modulate the activity of certain enzymes, such as phosphodiesterases, which play a crucial role in cellular signaling pathways. DTMC has also been studied for its potential anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
N-(2,3-dihydroxy-2-methylpropyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-10(2)8(11(10,3)4)9(15)13-6-12(5,16)7-14/h8,14,16H,6-7H2,1-5H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFJWTDLRWJBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)NCC(C)(CO)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydroxy-2-methylpropyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B7580257.png)





![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B7580286.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide](/img/structure/B7580289.png)


![3-chloro-N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7580324.png)


![3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7580338.png)